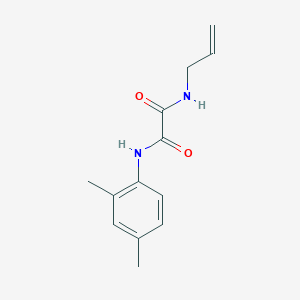![molecular formula C19H17F2N3O2S B4609021 [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4609021.png)
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE
Overview
Description
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that features a piperazine ring substituted with a difluorobenzyl group and an isoxazole ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and isoxazole intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The isoxazole ring can be synthesized through the cycloaddition of nitrile oxides with alkynes . The final step involves coupling the piperazine and isoxazole intermediates under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorobenzyl and thienyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their activity or function . The piperazine ring can also interact with various biological molecules, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-4-yl)piperazinomethanone
- (4-aminophenyl)[4-(2-fluorophenyl)piperazino]methanone
- 4-(cyclohexylcarbonyl)piperazinomethanone
Uniqueness
Compared to similar compounds, [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE is unique due to the presence of both difluorobenzyl and thienyl groups. These groups confer distinct chemical and biological properties, making the compound particularly valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c20-14-4-1-3-13(18(14)21)12-23-6-8-24(9-7-23)19(25)15-11-16(26-22-15)17-5-2-10-27-17/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLSYWNWDWHKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4608938.png)
![2-(4-METHYLPHENYL)-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B4608945.png)
![N-benzyl-3-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4608953.png)
![2,2'-[oxybis(2,1-ethanediyloxy)]dibenzoic acid](/img/structure/B4608956.png)
![2-(4-benzylpiperazin-1-yl)-4-methyl-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4608963.png)
![5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4608972.png)
![N,N-dimethyl-1-{4-[(methylsulfonyl)amino]benzoyl}-5-indolinesulfonamide](/img/structure/B4608984.png)
![[(2-{[3-(Methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B4609012.png)

![1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea](/img/structure/B4609026.png)
![N-(2-BROMOPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4609029.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4609038.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4609051.png)
